1-(2,5-Dichlorophenyl)-2-methylpropan-2-amine
Description
Properties
Molecular Formula |
C10H13Cl2N |
|---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H13Cl2N/c1-10(2,13)6-7-5-8(11)3-4-9(7)12/h3-5H,6,13H2,1-2H3 |
InChI Key |
CBOGJNZYSNYTAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC(=C1)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)-2-methylpropan-2-amine typically involves nucleophilic substitution reactions where an amine group displaces a leaving group on a dichlorophenyl-substituted precursor. Two main synthetic approaches are documented:
Route A: Nucleophilic Substitution of 2,5-Dichlorobenzyl Chloride with Isopropylamine
This method involves reacting 2,5-dichlorobenzyl chloride with isopropylamine under basic conditions. The amine nucleophile attacks the benzylic carbon, displacing the chloride ion and forming the target amine. Reaction parameters such as temperature, solvent choice (commonly polar aprotic solvents), and base concentration are optimized to maximize yield and purity.
Route B: Reductive Amination of 2,5-Dichlorophenylacetone Derivatives
Although less commonly reported for this exact compound, reductive amination of 2,5-dichlorophenylacetone with methylamine or isopropylamine in the presence of reducing agents (e.g., sodium borohydride or catalytic hydrogenation) can also yield the desired amine. This approach allows for stereoselective control if chiral catalysts or conditions are employed.
Industrial Production Methods
Industrial synthesis scales up the above routes with modifications for efficiency and safety:
-
Continuous flow technology is employed to enhance mixing, heat transfer, and reaction control. This allows for consistent product quality and scalability. For example, the nucleophilic substitution of 2,5-dichlorobenzyl chloride with isopropylamine can be conducted in flow reactors with precise temperature and residence time control.
-
Catalysts such as palladium or platinum may be used in hydrogenation steps for reductive amination or other transformations to improve selectivity and yield.
-
Parameters such as reactant molar ratios, solvent systems, temperature, and pressure are optimized to minimize by-products and enhance purity.
Reaction Conditions and Mechanistic Insights
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Polar aprotic solvents (e.g., acetonitrile, DMF) | Facilitates nucleophilic substitution |
| Temperature | 25–80 °C | Elevated temperatures increase rate |
| Base | Triethylamine or sodium carbonate | Neutralizes HCl byproduct |
| Reaction Time | 2–24 hours | Depends on scale and conditions |
| Catalyst (if hydrogenation) | Pd/C or Pt catalysts | Used in reductive amination steps |
Mechanism: The primary mechanism is an SN2 nucleophilic substitution at the benzylic carbon. The amine attacks the electrophilic carbon bearing the chloride, displacing chloride ion and forming the amine bond. In reductive amination, the amine condenses with a ketone to form an imine intermediate, which is subsequently reduced to the amine.
Data Tables and Analytical Findings
Comparative Analysis with Related Compounds
| Compound | Preparation Method | Key Differences |
|---|---|---|
| 1-(2,5-Dichlorophenyl)-2-methylpropan-1-amine | Nucleophilic substitution of benzyl chloride with isopropylamine | Positional isomer with amine at C-1 |
| 1-(3,4-Dichlorophenyl)-2-methylpropan-2-amine | Hydrogenation of dichlorophenylacetonitrile with methylamine | Different chlorine substitution pattern; uses catalytic hydrogenation |
| 1-(2,5-Dichlorophenyl)-2-ethylpropan-1-amine | Similar substitution but with ethyl group instead of methyl | Alters steric and electronic properties |
Summary of Preparation Methods
- The primary preparation method for 1-(2,5-Dichlorophenyl)-2-methylpropan-2-amine is nucleophilic substitution of 2,5-dichlorobenzyl chloride with isopropylamine under basic conditions.
- Industrial synthesis employs continuous flow reactors and catalytic hydrogenation for scale-up and improved efficiency.
- Reaction optimization focuses on solvent choice, temperature control, and catalyst use to maximize yield and purity.
- Analytical data confirm the structure and purity of the synthesized compound, supporting its use in further chemical and biological research.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dichlorophenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
It appears there is no information available regarding the applications of "1-(2,5-Dichlorophenyl)-2-methylpropan-2-amine." However, the search results do provide information on the applications of the similar compound "1-(2,4-Dichlorophenyl)-2-methylpropan-2-amine."
Biological Activities
1-(2,4-Dichlorophenyl)-2-methylpropan-2-amine's biological activity involves interactions with molecular targets like enzymes or receptors, modulating their activity and leading to various biological effects.
Pharmacological Effects:
- Stimulatory Effects It has stimulant properties that may affect mood and energy levels.
- Neurotransmitter Modulation It may influence levels of neurotransmitters like dopamine and norepinephrine, which are critical in mood regulation and cognitive functions.
- Anti-inflammatory Activity Preliminary studies suggest it may possess anti-inflammatory properties.
In Vitro Studies
In vitro studies have explored the effects of this compound on cellular models:
- Cell Viability Assays It has been tested for cytotoxicity against cancer cell lines, showing potential as an antitumor agent in resistant tumors.
- Enzyme Inhibition It has been investigated for its ability to inhibit certain enzymes involved in inflammatory pathways, indicating a potential role in managing inflammatory diseases.
Case Studies
- Antitumor Activity A study demonstrated significant antitumor activity against specific resistant cancer cell lines, linked to apoptosis induction and inhibition of cell proliferation.
- Neuropharmacological Effects Clinical observations suggest that compounds similar to this one can enhance cognitive functions in animal models by increasing dopamine levels in the brain.
Data Table: Summary of Biological Activities
| Category | Activity/Effect |
|---|---|
| Biological Activity | Interacts with molecular targets such as enzymes and receptors, modulating their activity. |
| Pharmacological Effects | Stimulatory effects, potential modulation of neurotransmitter levels (dopamine and norepinephrine), and preliminary evidence of anti-inflammatory activity. |
| In Vitro Studies | Showed cytotoxicity against cancer cell lines and enzyme inhibition involved in inflammatory pathways. |
| Antitumor Activity | Demonstrated significant antitumor activity against specific resistant cancer cell lines. |
| Neuropharmacological Effects | Can enhance cognitive functions in animal models by increasing dopamine levels in the brain. |
Mechanism of Action
The mechanism by which 1-(2,5-Dichlorophenyl)-2-methylpropan-2-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding and hydrophobic interactions with biological molecules. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position and Halogenation: The 2,5-dichloro substitution on the phenyl ring (target compound) creates a distinct electronic profile compared to 3,5-dichloro (CAS 129960-45-8) or monochloro (CAS 54593551) analogs. This impacts receptor binding and metabolic pathways, as seen in studies of O-demethylation and N-hydroxylation in related dichlorophenyl amines . Fluorinated derivatives (e.g., pentafluoropropylamine) exhibit enhanced lipophilicity and CNS activity due to fluorine's electronegativity and small atomic radius .
Biological Activity
Overview
1-(2,5-Dichlorophenyl)-2-methylpropan-2-amine is an organic compound notable for its unique structural characteristics, including a dichlorophenyl group and a branched amine backbone. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The following sections delve into its synthesis, biological mechanisms, and relevant case studies.
Synthesis
The synthesis of 1-(2,5-Dichlorophenyl)-2-methylpropan-2-amine typically involves the reaction of 2,5-dichlorobenzyl chloride with isopropylamine under basic conditions. The reaction proceeds through nucleophilic substitution where the amine group displaces the chloride ion:
- Reactants : 2,5-dichlorobenzyl chloride + Isopropylamine
- Conditions : Basic medium
- Mechanism : Nucleophilic substitution
Biological Activity
1-(2,5-Dichlorophenyl)-2-methylpropan-2-amine has been studied for various biological activities, particularly its interactions with different molecular targets.
The compound's mechanism of action may involve modulation of specific receptors or enzymes, impacting various biological pathways. While the precise molecular targets remain under investigation, initial findings suggest it may influence neurotransmitter systems or exhibit antimicrobial properties.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 1-(2,5-Dichlorophenyl)-2-methylpropan-2-amine:
- Antimicrobial Activity :
- Antiparasitic Potential :
- Pharmacological Properties :
Comparative Analysis of Related Compounds
To understand the unique biological profile of 1-(2,5-Dichlorophenyl)-2-methylpropan-2-amine, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-Chlorophenyl)-2-methylpropan-1-amine | Chlorine at position 3 | Moderate antibacterial activity |
| 1-(4-Chlorophenyl)-2-methylpropan-1-amine | Chlorine at position 4 | Lower efficacy against MRSA |
| 1-(3,5-Dichlorophenyl)-2-methylpropan-1-amine | Chlorines at positions 3 and 5 | Enhanced antimalarial activity |
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 1-(2,5-Dichlorophenyl)-2-methylpropan-2-amine, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and amine backbone formation. Key parameters to optimize include:
- Temperature : Maintain 60–80°C during aryl halide coupling to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity of dichlorophenyl intermediates .
- Catalysts : Use palladium-based catalysts for cross-coupling reactions, with ligand systems (e.g., XPhos) to improve regioselectivity .
- Purification : Gradient elution via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of 1-(2,5-Dichlorophenyl)-2-methylpropan-2-amine?
- Methodological Answer : A combination of techniques is required:
- NMR : H NMR confirms proton environments (e.g., methyl groups at δ 1.2–1.5 ppm; aromatic protons at δ 7.0–7.5 ppm) .
- IR : Stretching frequencies for C-Cl bonds (~550–650 cm) and amine N-H (~3300 cm) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 218.12) .
Q. What are the common chemical reactions involving 1-(2,5-Dichlorophenyl)-2-methylpropan-2-amine, and how are they optimized?
- Methodological Answer : The compound undergoes:
- Oxidation : Using KMnO in acidic conditions yields ketone derivatives; monitor pH to avoid over-oxidation .
- Reduction : Catalytic hydrogenation (H, Pd/C) converts the amine to secondary amines .
- Substitution : Nucleophilic aromatic substitution (e.g., with alkoxides) requires elevated temperatures (80–100°C) and anhydrous conditions .
Advanced Research Questions
Q. How does steric hindrance from the 2,5-dichlorophenyl group influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The bulky dichlorophenyl group creates steric hindrance, reducing accessibility to the amine’s lone pair. To mitigate this:
- Use bulky bases (e.g., LDA) to deprotonate the amine and enhance nucleophilicity .
- Employ microwave-assisted synthesis to overcome kinetic barriers via rapid heating .
- Computational modeling (DFT) predicts regioselectivity in substitution reactions .
Q. When encountering contradictory data in reaction yields across studies, what methodological approaches resolve discrepancies?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., solvent polarity, temperature) affecting yield .
- In-situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation and reaction progress .
- Reproducibility Checks : Validate results under inert atmospheres (e.g., N) to exclude moisture/oxygen interference .
Q. How can salt formation (e.g., hydrochloride) improve the physicochemical properties of 1-(2,5-Dichlorophenyl)-2-methylpropan-2-amine?
- Methodological Answer :
- Solubility Enhancement : Hydrochloride salts increase aqueous solubility via ion-dipole interactions; optimize pH during salt formation (target pH 3–4) .
- Stability : Lyophilization of the hydrochloride salt improves long-term storage stability. Characterize crystallinity via XRD to confirm salt formation .
Q. What strategies are recommended for designing multi-step synthesis pathways involving this compound as an intermediate?
- Methodological Answer :
- Retrosynthetic Analysis : Break down the target molecule into dichlorophenyl and tert-amine precursors .
- Protection/Deprotection : Use Boc-protected amines to prevent unwanted reactions during coupling steps .
- Flow Chemistry : Continuous flow reactors improve scalability and reduce purification steps for high-throughput synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
